

A Comparative Guide to the Antimicrobial Efficacy of Quinolone

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Compound of Interest

Compound Name: 4,6,8-Trimethyl-quinolin-2-ol

Cat. No.: B187718

This guide provides a detailed comparative analysis of the antimicrobial properties of quinolinol isomers, with a primary focus on 8-hydroxyquinoline and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships, and quantitative efficacy data.

Introduction: The Quinoline Scaffold and the Significance of Hydroxylation

The quinoline ring, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. It serves as the core for numerous pharmacologically active compounds, from antimalarials like chloroquine to potent broad-spectrum quinolone antibiotics.^[1] The introduction of a hydroxyl group (forming 8-hydroxyquinoline isomers), profoundly altering the molecule's physicochemical properties and biological activity. The position of this hydroxyl group is critical to its mechanism and spectrum.^{[2][3]}

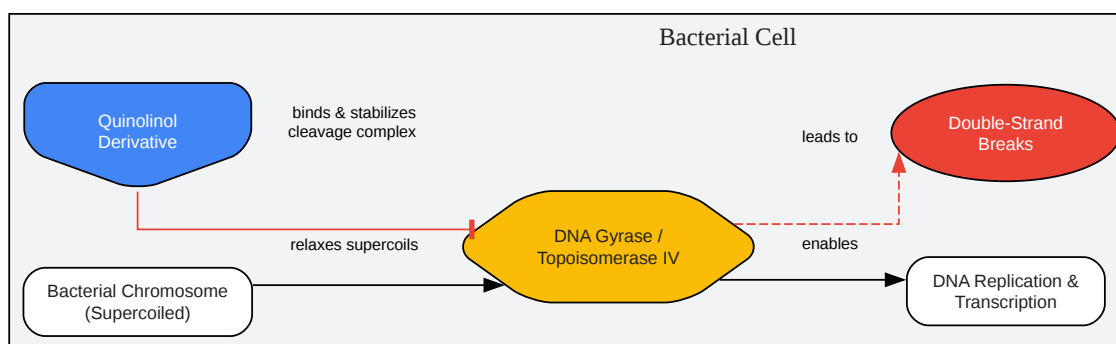
This guide will compare the antimicrobial efficacy of key quinolinol isomers, exploring how the isomeric position of the hydroxyl group dictates two primary mechanisms of action: DNA gyrase inhibition, characteristic of the broader quinolone class, and metal ion chelation, a distinct mechanism prominently exhibited by specific isomers.

Dominant Antimicrobial Mechanisms of Action

Quinolone derivatives exert their antimicrobial effects primarily through two distinct and well-characterized pathways. The choice of pathway is largely determined by the position of the hydroxyl group and other substituents.

Inhibition of Bacterial Type II Topoisomerases

The canonical mechanism for many quinolone antibiotics involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.^[4] These enzymes are critical for managing DNA supercoiling during replication, transcription, and repair. Quinolones act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to subsequent cell death.^{[6][7]} While this mechanism is the hallmark of fluoroquinolones, the foundational quinolinol structure contributes to the interaction with these enzymes, providing a basis for selective toxicity against bacteria.^[1]



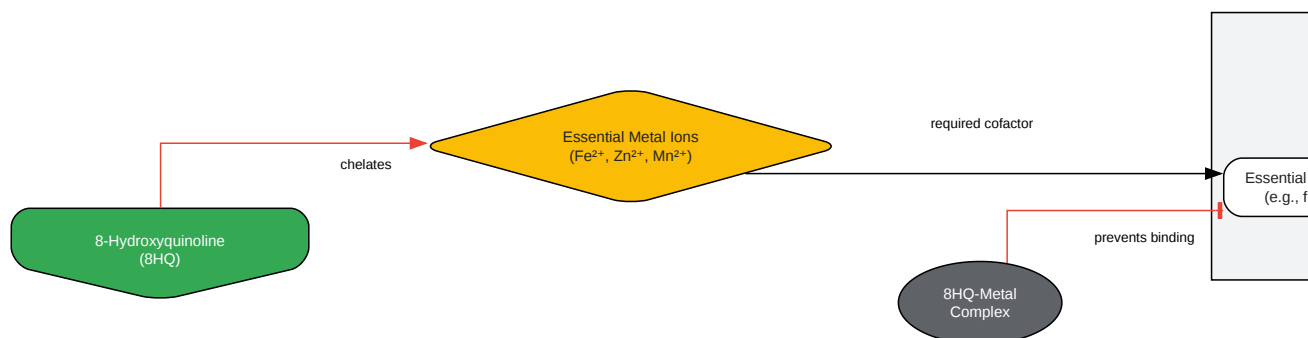
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Caption: Quinolone mechanism via inhibition of DNA gyrase/topoisomerase IV.

Metal Ion Chelation and Homeostasis Disruption

Certain quinolinol isomers, most notably 8-hydroxyquinoline, are potent metal chelating agents.^{[8][9]} Transition metal ions like iron (Fe), copper (Cu), and zinc (Zn) are essential for a multitude of bacterial enzymes involved in respiration, metabolism, and antioxidant defense. By sequestering these vital metal ions, chelating agents disrupt bacterial homeostasis and inhibit growth.

to the disruption of essential cellular processes and inhibition of growth.[8][10] The formation of a lipophilic metal-quinolinol complex can also facilitate sometimes leading to a dual mechanism of action where the complex itself exerts toxicity within the cell.[11][12]



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Caption: Antimicrobial mechanism of 8-hydroxyquinoline via metal chelation.

Isomer Profile: 8-Hydroxyquinoline (8-Quinolinol)

8-Hydroxyquinoline (8HQ), also known as oxyquinoline, is one of the most extensively studied isomers. Its antimicrobial activity is broad-spectrum, er and even some viruses.[8]

- **Primary Mechanism:** The potent and well-documented mechanism of 8HQ is metal chelation.[9][13] Its hydroxyl group at position 8 and the nitroge divalent metal cations, a highly favorable conformation for chelation.[10] This activity disrupts bacterial metal homeostasis, inhibiting key metabolic
- **Efficacy:** 8HQ is particularly effective against Gram-positive bacteria, including resistant pathogens like *Staphylococcus aureus*. [14] Studies have r comparable to the antibiotic ampicillin against certain strains.[14] Its efficacy can be further enhanced when it forms a complex with iron, creating a toxicity.[12]
- **Structure-Activity Relationship (SAR):** The antimicrobial potency of 8HQ derivatives can be modulated by substitutions on the quinoline ring. For ex positions can enhance activity and broaden the spectrum.[2]

Isomer Profile: 4-Hydroxyquinoline (4-Quinolinol)

4-Hydroxyquinoline (4HQ), also known as kynurine, exists in tautomeric equilibrium with its 4-quinolone form. This structural feature is significant as tl quinolone antibiotics.

- **Primary Mechanism:** While capable of some chelation, the antimicrobial activity of 4HQ derivatives is more commonly associated with the inhibition [16]
- **Efficacy:** 4-Hydroxyquinoline has demonstrated growth-inhibitory effects, particularly against intestinal bacteria.[17][18] However, the parent compo fluoroquinolones. Its true potential is realized in more complex derivatives. Studies on 4-hydroxy-2-quinolone analogs, which share the 4-hydroxy c (e.g., bromine) can produce exceptional antifungal activity and moderate antibacterial effects against *S. aureus*. [15]
- **Structure-Activity Relationship (SAR):** For 4-quinolone derivatives, substitutions at the C-6 (e.g., fluorine) and C-7 positions are known to dramatica [16] This underscores the importance of the 4-oxo (or 4-hydroxy) group in orienting the molecule for its interaction with the DNA gyrase-DNA compl

Quantitative Comparison of Antimicrobial Efficacy

Direct comparative studies testing all quinolinol isomers against a standardized panel of microorganisms are scarce. The table below synthesizes dat comparison of antimicrobial activity, reported as Minimum Inhibitory Concentration (MIC) in µg/mL.

Disclaimer: These values are compiled from different sources and should be interpreted with caution, as experimental conditions (e.g., specific strain,

Compound/Isomer Derivative	Staphylococcus aureus (Gram-positive)	Escherichia coli (Gram-negative)	Candida albicans (Fungus)	Primary Mechanism
8-Hydroxyquinoline (8HQ)	~3.44 - 13.78 µg/mL	>100 µg/mL (often low activity)	~3.44 µg/mL	Metal Chelation
Nitroxoline (5-nitro-8-hydroxyquinoline)	-	Active	-	Metal Chelation
4-Hydroxy-2-quinolone (analog 3j)	125-500 µg/mL	>1000 µg/mL (inactive)	1.05 µg/mL (as IC ₅₀)	DNA Gyrase Inhibition
Quinolinequinone (analog QQ10)	>100 µg/mL (low activity)	>100 µg/mL (low activity)	1.22 µg/mL	DNA Gyrase Inhibition
Ciprofloxacin (Control)	~0.25 - 1 µg/mL	~0.015 - 0.12 µg/mL	N/A	DNA Gyrase Inhibition

Key Insights from Comparative Data:

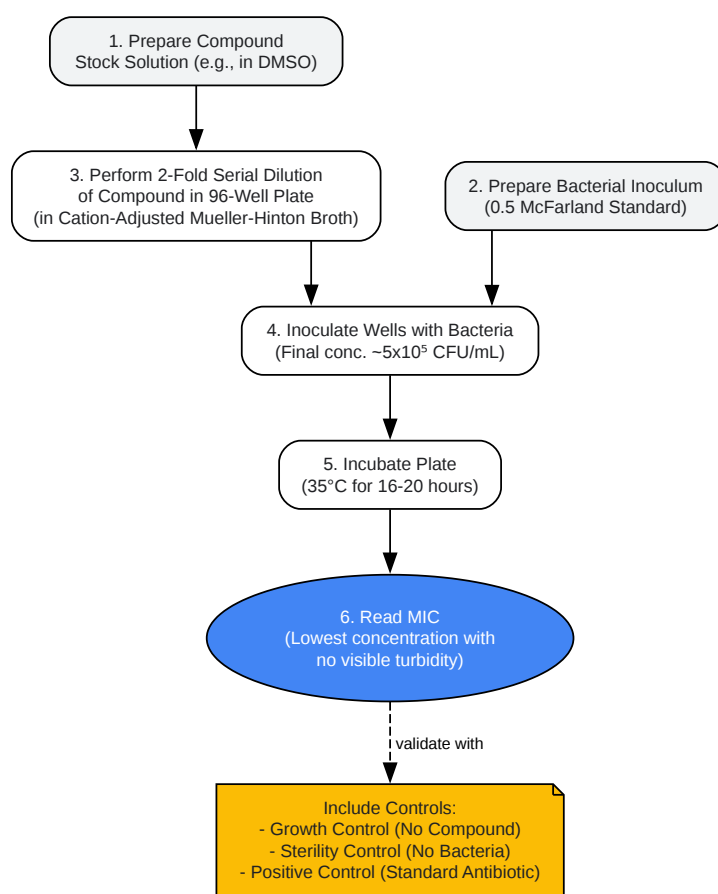
- 8-Hydroxyquinoline shows potent activity against Gram-positive bacteria and fungi, consistent with its chelation mechanism, but is often less effective against Gram-negative bacteria.
- 4-Hydroxyquinoline derivatives can be engineered for high potency, but this often leads to specialization. For example, some analogs are exceptionally active against DNA gyrase but show reduced activity against other targets.
- The structure-activity relationships are distinct. For 8HQ, modifications enhancing chelation or lipophilicity are key. For 4HQ derivatives, substitution patterns affecting DNA binding are critical.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial efficacy data, standardized protocols are essential. The following methods are based on guidelines from the Clinical Laboratory Standards Institute (CLSI).^[21]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.



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Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

- **Compound Preparation:** Prepare a stock solution of the quinolinol isomer in a suitable solvent like Dimethyl Sulfoxide (DMSO).[21]
- **Inoculum Preparation:** From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline α (approximately 1.5×10^8 CFU/mL). Within 15 minutes, dilute this suspension into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final concentration of approximately 5×10^5 CFU/mL.
- **Plate Preparation:** a. Add 100 μ L of CAMHB to all wells of a 96-well microtiter plate. b. Add an additional 100 μ L of the compound stock (at twice the final concentration). Perform a two-fold serial dilution by transferring 100 μ L from the first column to the second, mixing thoroughly, and repeating across the plate. Discard the remaining liquid in the last well.
- **Inoculation:** Add the diluted bacterial inoculum to each well to reach a final volume of 200 μ L and a final bacterial concentration of approximately 5×10^5 CFU/mL.
- **Controls:** Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be included as a positive control.
- **Incubation:** Seal the plate and incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[21]
- **Result Interpretation:** The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[20]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This method assesses antimicrobial activity by measuring the zone of growth inhibition around a compound-impregnated disk.

Step-by-Step Methodology:

- **Inoculum Preparation:** Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

- Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure
- Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
- Compound Application: Pipette a standardized volume (e.g., 10 μ L) of the quinolinol isomer solution at a known concentration onto each disk. A standard antibiotic serves as a positive control.[20]
- Incubation: Incubate the plates, inverted, at 35°C \pm 2°C for 16-24 hours.
- Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeter: microorganism to the compound.[20]

Conclusion and Future Directions

The antimicrobial efficacy of quinolinol isomers is fundamentally dictated by the position of the hydroxyl group. 8-Hydroxyquinoline is a potent antimicrobial showing particular strength against Gram-positive bacteria and fungi.[8][14] In contrast, 4-hydroxyquinoline and its derivatives align more closely with topoisomerases, with their efficacy being highly dependent on specific substitutions to the core structure.[15]

While 8HQ is a powerful broad-spectrum biocide, its development for systemic therapeutic use has been limited. The 4-quinolone scaffold, however, is highly specific and potent antibacterial agents. Future research should focus on hybrid molecules that combine the chelation properties of the 8-hydroxy of the 4-quinolone core. Such hybrid strategies could yield novel compounds with dual mechanisms of action, potentially overcoming existing resistant infectious diseases.

References

- Quinolone antibiotic - Wikipedia. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4uC55t5xew0znxM9T9euPwwwOIZIP1n9F1RiXbXPBcopx3AajUglhfmkjJiYIGucmhk4i7vZvgFW94fwyr-Ym1vrz7tyO7GFp4jqtth>]
- Mechanism of action of and resistance to quinolones - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf_pWvH0CvDevO4WBgGGdV5dNwC0a7UE8b5fCwN--xAB4Mn5AffTpYkANlhjELMir5YCdsMzcNpyOV_kaPgGI4kIMH_OEhu8tSSJHM=]
- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFixso6gwp71pljhTrL3HNNZgSJgGC_ucpljSCWHOtPhiplp06aAbdxuHdQpkWJ0rXVdopwWs7J0K9NUdGepy__YPjRrVmsRKbXFLUGdnSY6SnWUD2jdef1eiYFQDiLF0Wr2njTmA8FmtOrlva24fyasucFA==]
- Mechanism of Quinolone Action and Resistance - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9EUNfndRF_O1wSO_ZG_1LKZPppezm2m9B5lJXpJPSnWldu9GrquLE01_Wt8_wuYt2eROD8H06wa2O2ITrttl2v6JUtYjkGSK-t]
- 4-Hydroxyquinoline | Antibacterial - TargetMol. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCaOyYVQ-P-hGD1v8jCxz2WAXbEB3C0yhnnMLoXQlJhwEkuO1L91IOPgxD3A5p2PKnEmslGa6XGuGtZ5kwCHGbxqTTMMExfLc-F5bHlJEZNT7j9HEJfQ>]
- Synthesis, characterization, and in silico and in vitro antimicrobial evaluation of some quinoline derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEipbT7Uk_FTITkfQlqEka7P79jk4X8MLd1KOKQgPv8nLn7b_Rxy4k5V4ItVmraicPHjuyNXgsYOvKyB8jVgXFWP_y73r0GK8oaudt:hL3009n6V_ChSWZwj_c6Xevxzj6Vlxy-K6vCAg==]
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdUo0doWcRaD1W-qX-gC4m4ne8VBpsKlx8pbMESWa5O8F-HmpTJsFi93aHhry2RtdseG3QNIOq4oVoxj_RzyKJCL78Ya7mRlgXV_7HHJFXR7U4QU_oRatbg3eCmygydK0LOdtXNG1vz_6CpReONY97-uPEjz]
- Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdUo0doWcRaD1W-qX-gC4m4ne8VBpsKlx8pbMESWa5O8F-HmpTJsFi93aHhry2RtdseG3QNIOq4oVoxj_RzyKJCL78Ya7mRlgXV_7HHJFXR7U4QU_oRatbg3eCmygydK0LOdtXNG1vz_6CpReONY97-uPEjz]
- 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdUo0doWcRaD1W-qX-gC4m4ne8VBpsKlx8pbMESWa5O8F-HmpTJsFi93aHhry2RtdseG3QNIOq4oVoxj_RzyKJCL78Ya7mRlgXV_7HHJFXR7U4QU_oRatbg3eCmygydK0LOdtXNG1vz_6CpReONY97-uPEjz]
- Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF. [URL: https://www.researchgate.net/publication/23612_Hydroxyquinoline_and_Transition_Metal_Complexes]
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23612_Hydroxyquinoline_and_Transition_Metal_Complexes/]
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchGate. [URL: https://www.researchgate.net/publication/23612_Hydroxyquinoline_and_Transition_Metal_Complexes]
- A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23612_Hydroxyquinoline_and_Transition_Metal_Complexes/]
- Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online. [URL: https://www.medcraveonline.com/23612_Hydroxyquinoline_and_Transition_Metal_Complexes/]
- Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10217592/>]
- What is the mechanism of action of 8-Hydroxyquinoline - ChemicalBook. [URL: <https://www.chemicalbook.com/article/what-is-the-mechanism-of-action-of-8-Hydroxyquinoline>]

- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC - NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC73>]
- 4-Hydroxyquinoline CAS 611-36-9: Properties, Applications, and Sourcing for Research and Development. [URL: <https://www.autechilo.com/news/sourcing-for-research-and-development/>]
- Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives - Benchchem. [URL: <https://www.benchchem.com>]
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [URL: <https://www.tandfonline.com/doi/full/10.2147/DL>]
- Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - MDPI. [URL: <https://www.mdpi.com/2079-6382/11/7/863>]
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC734430/>]
- Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes - IMR Press. [URL: <https://www.imrpress.com/journal/IJP/9/2/10.3923/IJP.9.2.10.3923>]
- Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/9748496/>]
- Clinical applications of quinolones - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/9748496/>]
- The Adaptability of Quinolones Antibiotics Challenging a Spectrum of Bacterial Foes. [URL: <https://www.iomcworld.com/clinical-microbiology/article/spectrum-of-bacterial-foes-141315.html>]
- A Comparative Guide to the Biological Activity of Quinoline Isomers - Benchchem. [URL: <https://www.benchchem.com/application-notes/comparative-biological-activity-of-quinoline-isomers>]
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanism of action. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9534430/>]
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC734430/>]
- Quinolone antimicrobial agents: structure-activity relationships - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/8058895/>]
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - ResearchGate. [URL: https://www.researchgate.net/publication/364303358_Exploring_the_Relationships_between_Structure_and_Antimicrobial_Potency_of_Quinolinequinones]
- A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. [URL: https://www.researchgate.net/publication/364303358_Exploring_the_Relationships_between_Structure_and_Antimicrobial_Potency_of_Quinolinequinones]
- Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of an antibacterial pharmacophore sites [URL: https://www.researchgate.net/publication/378415843_Synthesis_and_antimicrobial_activity_evaluation_of_some_new_7-substituted_quinolin-8-ol_derivatives_POM_analyses_docking_and_identification_of_antibacterial_pharmacophore_sites]
- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/378415843_Synthesis_and_antimicrobial_activity_evaluation_of_some_new_7-substituted_quinolin-8-ol_derivatives_POM_analyses_docking_and_identification_of_antibacterial_pharmacophore_sites]
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI. [URL: <https://www.mdpi.com/1422-0067/23/10/1498>]
- Comparative Efficacy of Novel Quinoline Derivatives in Antimicrobial Applications - Benchchem. [URL: <https://www.benchchem.com>]
- Hybrid Quinoline-Sulfonamide Complexes (M²⁺) Derivatives with Antimicrobial Activity. [URL: <https://www.mdpi.com/2218-273X/12/10/1498>]
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6921132/>]
- Investigation of Novel Quinoline-Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. [URL: <https://pubs.acs.org/doi/10.1021/acsomega.3c00000>]
- Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/287149021_Recent_Developments_on_Antimicrobial_Quinoline_Chemistry]
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. [URL: <https://www.mdpi.com/1422-0067/20/23/5993>]

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Sources

1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
2. pdf.benchchem.com [pdf.benchchem.com]
3. researchgate.net [researchgate.net]
4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
5. mdpi.com [mdpi.com]
6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
7. pubs.acs.org [pubs.acs.org]
8. researchgate.net [researchgate.net]
9. tandfonline.com [tandfonline.com]
10. mdpi.com [mdpi.com]
11. A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
12. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)₃ to Develop a Topical Ointment for Mupirocin-Resistant M
13. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 14. [impress.com \[impress.com\]](#)
- 15. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 16. Quinolone antimicrobial agents: structure-activity relationships - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 17. 4-Hydroxyquinoline | Antibacterial | TargetMol [[targetmol.com](#)]
- 18. [nbinno.com \[nbinno.com\]](#)
- 19. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMec
- 20. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
- 21. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
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